molecular formula C9H13NO3S B14371878 Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate CAS No. 90280-06-1

Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate

Cat. No.: B14371878
CAS No.: 90280-06-1
M. Wt: 215.27 g/mol
InChI Key: CFFOOXAQFMJCHK-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN), an ethylsulfanyl group (–SEt), and a methoxy group (–OCH3) attached to a propenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions, either at room temperature or under reflux .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ethylsulfanyl and methoxy groups can participate in nucleophilic interactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate: Similar structure but with a furan ring instead of the ethylsulfanyl group.

    Ethyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of the ethylsulfanyl group.

Uniqueness

Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cyanoacrylates. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

90280-06-1

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

ethyl 2-cyano-3-ethylsulfanyl-3-methoxyprop-2-enoate

InChI

InChI=1S/C9H13NO3S/c1-4-13-8(11)7(6-10)9(12-3)14-5-2/h4-5H2,1-3H3

InChI Key

CFFOOXAQFMJCHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(OC)SCC)C#N

Origin of Product

United States

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